molecular formula C14H17NO3 B2387652 6-(1-Oxoisoindolin-2-yl)hexanoic acid CAS No. 362672-13-7

6-(1-Oxoisoindolin-2-yl)hexanoic acid

Cat. No.: B2387652
CAS No.: 362672-13-7
M. Wt: 247.294
InChI Key: UJAIRQUZRMHYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Oxoisoindolin-2-yl)hexanoic acid is a synthetic organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is a derivative of isatin, a naturally occurring organic compound found in plants. Isatin and its derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.

Scientific Research Applications

6-(1-Oxoisoindolin-2-yl)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound exhibits potent antioxidant and anti-inflammatory activities, making it useful in biological studies.

    Medicine: It has shown selective cytotoxicity against cancer cells, making it a potential candidate for anti-cancer drug development.

    Industry: The compound can be used in the development of new antioxidants and as a protecting agent in polymer science.

Preparation Methods

6-(1-Oxoisoindolin-2-yl)hexanoic acid can be synthesized by reacting isatin with 6-bromohexanoic acid in the presence of a suitable catalyst. The resulting product is then purified through recrystallization or column chromatography. The structure of the compound is confirmed using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Chemical Reactions Analysis

6-(1-Oxoisoindolin-2-yl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the conditions used.

Mechanism of Action

The mechanism of action of 6-(1-Oxoisoindolin-2-yl)hexanoic acid involves its interaction with various molecular targets and pathways. It exhibits its effects through:

    Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: By inhibiting inflammatory pathways and reducing the production of pro-inflammatory cytokines.

    Cytotoxicity: By inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

6-(1-Oxoisoindolin-2-yl)hexanoic acid is unique due to its potent biological activities and diverse applications. Similar compounds include:

    Isatin: The parent compound with known antimicrobial and antiviral properties.

    Kynurenic acid: A naturally occurring metabolite of tryptophan with neuroprotective effects.

    Other Isatin Derivatives: Various derivatives of isatin have been synthesized to enhance its therapeutic potential.

Properties

IUPAC Name

6-(3-oxo-1H-isoindol-2-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(17)8-2-1-5-9-15-10-11-6-3-4-7-12(11)14(15)18/h3-4,6-7H,1-2,5,8-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAIRQUZRMHYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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